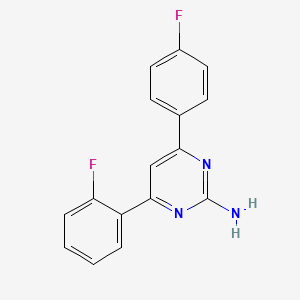
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (F2F4PPA) is an organic compound composed of two molecules of fluorine-substituted phenyl rings connected to a pyrimidine ring. It is a small molecule with a molecular weight of about 300 g/mol and is soluble in water and other organic solvents. F2F4PPA has been studied extensively for its scientific and medical applications, such as its use as an inhibitor of the enzyme acetylcholinesterase (AChE).
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied extensively for its scientific and medical applications. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays an important role in the transmission of nerve impulses in the body. Inhibition of AChE can lead to an increase in the concentration of acetylcholine in the body, which can lead to a variety of physiological effects. This compound has also been studied for its ability to modulate the activity of several other enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Mécanisme D'action
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for the transmission of nerve impulses in the body. This compound binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the concentration of acetylcholine in the body, which can lead to an increase in cognitive function, improved memory, and improved motor coordination. It has also been found to have anti-inflammatory effects, as well as to reduce the symptoms of depression and anxiety. Additionally, this compound has been found to have anti-cancer effects, as well as to increase the production of nitric oxide, which can lead to improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is a small molecule with a molecular weight of about 300 g/mol, making it easy to handle and store. It is also soluble in water and other organic solvents, making it easy to work with. Additionally, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, making it a useful tool for studying the role of this enzyme in various physiological processes.
However, this compound also has some limitations for use in lab experiments. It has been found to be toxic in high doses, making it important to handle and store it carefully. Additionally, it has not been extensively studied for its effects on humans, making it important to be cautious when using it in experiments involving humans.
Orientations Futures
Given the potential of 4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, there are several future directions that can be explored. One potential direction is to further study the effects of this compound on humans. This could involve conducting clinical trials to determine the safety and efficacy of this compound in treating various conditions. Another potential direction is to explore the potential of this compound as a drug delivery system. This could involve using this compound to deliver other drugs or compounds to specific areas of the body. Additionally, further research into the mechanism of action of this compound could reveal new applications for this compound. Finally, this compound could also be used as a tool to study the role of acetylcholinesterase in various physiological processes.
Méthodes De Synthèse
4-(2-Fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be synthesized in several ways. One method involves the reaction of 2-fluorophenylboronic acid with 4-fluorophenyl isocyanate in the presence of a base. This reaction produces the desired compound in good yields. Another method involves the reaction of 4-fluorophenyl isocyanate with 2-fluorophenyl bromide in the presence of a base. This reaction also produces the desired compound in good yields.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3/c17-11-7-5-10(6-8-11)14-9-15(21-16(19)20-14)12-3-1-2-4-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSVGRIEQGKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

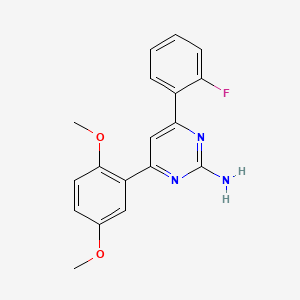




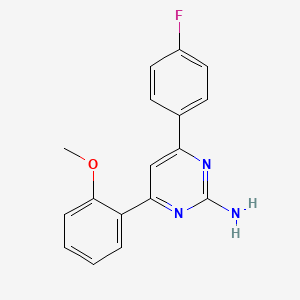




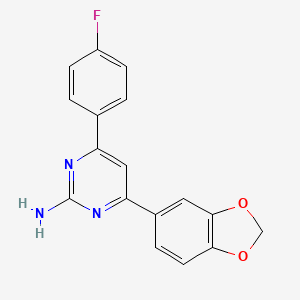
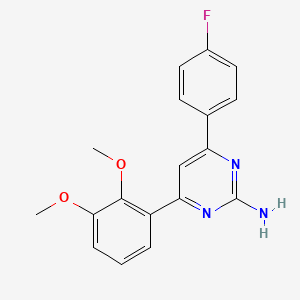
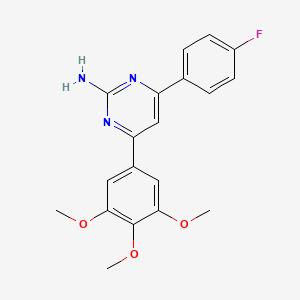
![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)